molecular formula C10H14FN B15261769 1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine

1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B15261769
M. Wt: 167.22 g/mol
InChI Key: VOQXEYXVABNMGX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound that features a phenyl ring substituted with two methyl groups and a fluorine atom attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-fluoroethanamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,12H2,1-2H3

InChI Key

VOQXEYXVABNMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CF)N

Origin of Product

United States

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